molecular formula C16H18O2 B1207096 4,4a,5,6,7,8-Hexahydro-6-(p-hydroxyphenyl)-2(3H)-naphthalenone CAS No. 93015-32-8

4,4a,5,6,7,8-Hexahydro-6-(p-hydroxyphenyl)-2(3H)-naphthalenone

Cat. No. B1207096
CAS RN: 93015-32-8
M. Wt: 242.31 g/mol
InChI Key: XPJANFHNOXAWAT-UHFFFAOYSA-N
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Description

4,4a,5,6,7,8-Hexahydro-6-(p-hydroxyphenyl)-2(3H)-naphthalenone is a ring assembly and an alkylbenzene.

Scientific Research Applications

Synthesis and Chemical Properties

  • 4,4a,5,6,7,8-Hexahydro-6-(p-hydroxyphenyl)-2(3H)-naphthalenone is a key intermediate in the synthesis of D-homosteroids, prepared through a five-step sequence involving asymmetric intramolecular aldol condensation (Tietze & Utecht, 1993).
  • The compound is also used in the synthesis of cis-4,4a,5,6,7,8-hexahydro-4a,5-dimethyl-2(3H)-naphthalenone, showcasing its role in chemical transformations and annelation processes (Boeckman, Blum & Ganem, 2003).
  • Its microbial hydroxylation by Rhizopus arrhizus ATCC 11145 has been studied, highlighting its utility in understanding microbial and chemical hydroxylation mechanisms (Holland & Auret, 1975).

Applications in Steroid Synthesis and Analysis

  • The compound has been utilized in the first stereoselective synthesis of certain enantiomerically pure naphthalenones, indicating its importance in the field of stereochemistry and enantioselective synthesis (Cuesta, Asensio González & Bonjoch, 1999).
  • It is also used in the study of intramolecular alkylation of α,β-unsaturated ketones, contributing to research on substrate structure and experimental conditions affecting alkylation (Piers, Zbozny & Wigfield, 1979).
  • Research on its analogs has been conducted to understand their estrogenic activity, or lack thereof, in synthesized structural analogs of estrone (Nazarov & Zav’yalov, 1960).

Photophysical and Photochemical Studies

  • The compound's conformations in solution have been analyzed using ab initio vibrational absorption and circular dichroism studies, offering insights into the photophysical properties of chiral molecules (Aamouche, Devlin & Stephens, 2000).
  • Its photochemical behavior has been explored in studies like the photohydration of testosterone and 4-androstene-3, 17-dione in aqueous solution, which aids in understanding the photochemical reactions of related compounds (Cornell, Avram & Filipescu, 1979).

Materials Science and Liquid Crystalline Properties

  • The compound is involved in the synthesis of new mesogenic series with potential liquid crystalline properties, as shown in studies of Schiff base-ester central linkage involving a naphthalene ring system (Thaker et al., 2012).

properties

CAS RN

93015-32-8

Product Name

4,4a,5,6,7,8-Hexahydro-6-(p-hydroxyphenyl)-2(3H)-naphthalenone

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

6-(4-hydroxyphenyl)-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one

InChI

InChI=1S/C16H18O2/c17-15-6-3-11(4-7-15)12-1-2-14-10-16(18)8-5-13(14)9-12/h3-4,6-7,10,12-13,17H,1-2,5,8-9H2

InChI Key

XPJANFHNOXAWAT-UHFFFAOYSA-N

SMILES

C1CC2=CC(=O)CCC2CC1C3=CC=C(C=C3)O

Canonical SMILES

C1CC2=CC(=O)CCC2CC1C3=CC=C(C=C3)O

Other CAS RN

93015-32-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4a,5,6,7,8-Hexahydro-6-(p-hydroxyphenyl)-2(3H)-naphthalenone
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Reactant of Route 6
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